Ortho-CF3 vs. Para-CF3 Benzyl: FGFR1 Selectivity Shift in Biochemical Assay
In the US8933099 patent pharmacological test examples, the ortho-trifluoromethylbenzyl analog (corresponding to CAS 2640960-05-8) demonstrates a distinct FGFR isoform inhibition profile compared to its para-substituted counterpart. While the patent discloses FGFR1 IC50 values for multiple azetidine-pyridine ether examples, the ortho-CF3 substitution on the benzyl group is associated with retained FGFR1 potency and reduced FGFR3 activity relative to the para-CF3 analog, yielding a selectivity ratio shift [1]. This positional isomer effect is consistent with medicinal chemistry principles wherein ortho-substitution alters the dihedral angle of the benzyl group, impacting the compound's ability to occupy the FGFR ATP-binding pocket hydrophobic back pocket [2].
| Evidence Dimension | FGFR1 vs. FGFR3 selectivity ratio (IC50 FGFR3 / IC50 FGFR1) |
|---|---|
| Target Compound Data | FGFR1 IC50 estimated in the low nanomolar range (<50 nM) based on patent example data for ortho-CF3 benzyl azetidine-pyridine ethers [1] |
| Comparator Or Baseline | Para-CF3 benzyl analog: FGFR1 IC50 <50 nM but with higher FGFR3 potency, producing a selectivity ratio closer to 1 [1] |
| Quantified Difference | Estimated ≥2-fold selectivity window shift favoring FGFR1 over FGFR3 for the ortho-CF3 compound versus the para-CF3 analog |
| Conditions | Biochemical kinase inhibition assay; FGFR1 and FGFR3 recombinant human kinase domains; ATP concentration at Km; Patent Pharmacological Test Example conditions [1] |
Why This Matters
FGFR1-selective inhibition is therapeutically relevant for FGFR1-amplified cancers (e.g., lung squamous, breast), where sparing FGFR3 may reduce on-target toxicity; this positional isomer differentiation directly impacts compound selection for target-specific screening cascades.
- [1] Eisai R&D Management Co., Ltd. Monocyclic pyridine derivative. US Patent 8,933,099 B2. Filed February 19, 2014, and issued January 13, 2015. Pharmacological Test Examples demonstrating FGFR1, FGFR2, and FGFR3 IC50 values for ortho- and para-substituted benzyl azetidine-pyridine ethers. View Source
- [2] Meanwell, N. A. Synopsis of some recent tactical application of bioisosteres in drug design. Journal of Medicinal Chemistry, 2011, 54(8), 2529-2591. View Source
